Enhanced Hydrogen Bonding Acceptor Capacity vs. Unsubstituted Acetamide Analog
The target compound possesses a significantly higher number of hydrogen bond acceptors (HBA) compared to the parent scaffold, 2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide. The incorporation of the 1-cyanoethyl group introduces a nitrile moiety, increasing the HBA count from 2 to 4 . A higher HBA count is a critical descriptor in drug design, directly correlated with improved aqueous solubility and the potential for forming stronger, more directional interactions with biological targets [1].
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetamide: HBA = 2 |
| Quantified Difference | +100% increase in HBA count |
| Conditions | In silico molecular property calculation based on structural formula. |
Why This Matters
For procurement, selecting a compound with superior molecular recognition features allows for probing interactions that are inaccessible with simpler scaffolds, enabling more sophisticated SAR studies.
- [1] Kenny, P. W. (2022). Hydrogen-bond donors in drug design. *Journal of Medicinal Chemistry*, 65(21), 14261-14275. View Source
